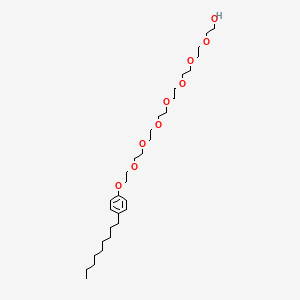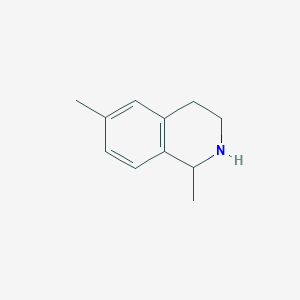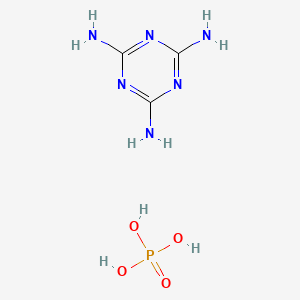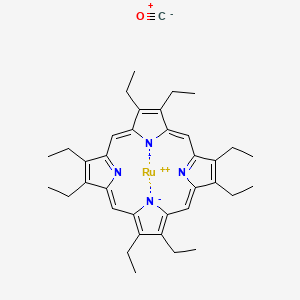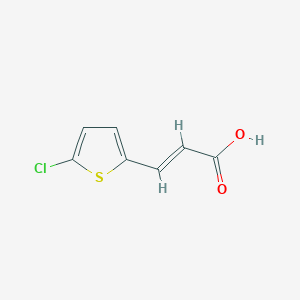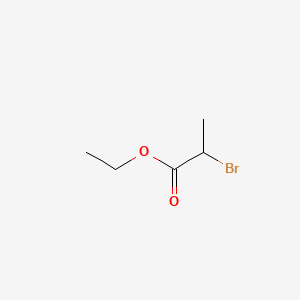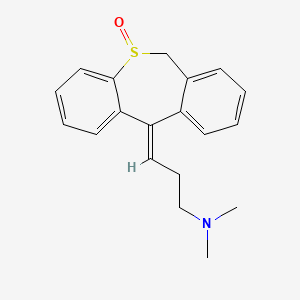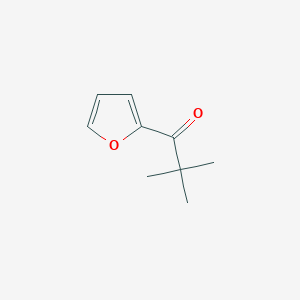
1-(Pyrrolidin-1-yl)prop-2-en-1-one
Übersicht
Beschreibung
1-(Pyrrolidin-1-yl)prop-2-en-1-one, also known as PVP or alpha-PVP, is a synthetic cathinone and a potent stimulant drug . It is a derivative of the natural stimulant cathinone found in the khat plant . It has a CAS Number of 42104-70-1 and a molecular weight of 125.17 .
Molecular Structure Analysis
The molecular structure of 1-(Pyrrolidin-1-yl)prop-2-en-1-one consists of a pyrrolidine ring attached to a prop-2-en-1-one group . The InChI code for this compound is 1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 .It is stored at temperatures below -10°C . The compound has a molecular weight of 125.17 .
Wissenschaftliche Forschungsanwendungen
Material Science
“1-(Pyrrolidin-1-yl)prop-2-en-1-one” has been used in the study of mechanical properties of prop-2-en-1-one based compounds using molecular dimension simulations . The study calculated several mechanical properties such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio . This provides a concrete basis to discuss the dominant role played by elastic constants and the critical values associated with these lead to an extent of elastic displacement in the form of 3-dimensional shape .
New Psychoactive Substance
α-PVP, a synthetic cathinone derivative, is commonly referred to as a new psychoactive substance (NPS), ‘research chemical’, ‘bath salt’ or ‘designer drug’ . α-PVP appears to act as a potent blocker at the dopamine and norepinephrine transporter . Pre-clinical research into areas of abuse liability, psychomotor activity, and drug discrimination suggests that the properties of α-PVP are reminiscent of MDPV, methamphetamine, and cocaine .
Antiarrhythmic and Antihypertensive Properties
Pyrrolidin-2-one derivatives, which include “1-(Pyrrolidin-1-yl)prop-2-en-1-one”, have demonstrated antiarrhythmic and antihypertensive properties . These compounds have been reported to reduce body weight in animal models of obesity .
Inhibitor of Histone Deacetylases 5 and 6
1,5-diarylpyrrolidin-2-ones, which include “1-(Pyrrolidin-1-yl)prop-2-en-1-one”, are selective and effective inhibitors of histone deacetylases 5 and 6 .
Cannabinoid Receptor 1 (CB1) Inhibitor
1,5-diarylpyrrolidin-2-ones, which include “1-(Pyrrolidin-1-yl)prop-2-en-1-one”, are also capable of inhibiting the cannabinoid receptor 1 (CB1) .
Cyclin-dependent Kinase CDK 2 Inhibitor
1,5-diarylpyrrolidin-2-ones, which include “1-(Pyrrolidin-1-yl)prop-2-en-1-one”, are inhibitors of cyclin-dependent kinase CDK 2 .
Tankyrase Inhibitor
1,5-diarylpyrrolidin-2-ones, which include “1-(Pyrrolidin-1-yl)prop-2-en-1-one”, are inhibitors of tankyrase .
Inhibitor of Glutaminyl Cyclase and the Glucagon Receptor
1,5-diarylpyrrolidin-2-ones, which include “1-(Pyrrolidin-1-yl)prop-2-en-1-one”, are capable of inhibiting glutaminyl cyclase and the glucagon receptor .
Safety and Hazards
Wirkmechanismus
Pharmacokinetics
17) and physical form (powder) suggest that it may have good bioavailability .
Action Environment
The action, efficacy, and stability of 1-(Pyrrolidin-1-yl)prop-2-en-1-one can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere and under -20°C to maintain its stability
Eigenschaften
IUPAC Name |
1-pyrrolidin-1-ylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h2H,1,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLPAQAXAZQUXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31605-88-6 | |
| Record name | Poly(N-acryloylpyrrolidine) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31605-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30185495 | |
| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-1-yl)prop-2-en-1-one | |
CAS RN |
31605-88-6, 42104-70-1 | |
| Record name | Pyrrolidine, 1-(1-oxo-2-propen-1-yl)-, homopolymer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30185495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrrolidin-1-yl)prop-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

